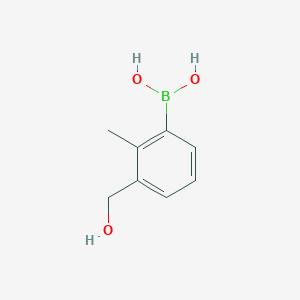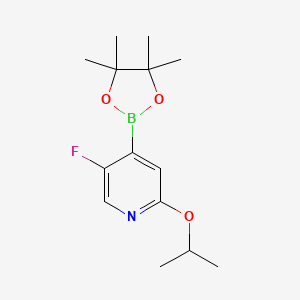
3-(Hydroxymethyl)-2-methylphenylboronic acid
概要
説明
3-(Hydroxymethyl)phenylboronic acid is a chemical compound with the linear formula HOCH2C6H4B(OH)2. It has a molecular weight of 151.96 . It’s used in various chemical reactions, including copper-mediated trifluoromethylation, copper-catalyzed transformations from arylboronic acids in water, and Mitsunobu, Suzuki, and amidation reactions .
Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)phenylboronic acid consists of a hydroxymethyl group (−CH2−OH) attached to a phenyl ring, which is further bonded to a boronic acid group (B(OH)2) .
Chemical Reactions Analysis
3-(Hydroxymethyl)phenylboronic acid is involved in various chemical reactions, including copper-mediated trifluoromethylation, copper-catalyzed transformations from arylboronic acids in water, and Mitsunobu, Suzuki, and amidation reactions .
Physical And Chemical Properties Analysis
3-(Hydroxymethyl)phenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 380.5±44.0 °C at 760 mmHg, and a flash point of 183.9±28.4 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .
科学的研究の応用
Bioproduction of 3-Hydroxypropionic Acid (3-HP)
3-HP serves as an economically important platform compound from which a range of bulk chemicals can be derived. Unlike petroleum-dependent chemical synthesis, bioproduction of 3-HP has gained attention due to its utilization of renewable biomass . Key aspects include:
Polymerization to Poly(3-Hydroxypropionate) (P-3HP)
Due to its hydroxyl and carboxyl groups, 3-HP can polymerize to form P-3HP. This polymer has applications in biodegradable plastics and materials .
Carbon Dioxide (CO2)-Based Manufacturing
3-HP’s presence in autotrophic CO2 assimilation pathways suggests its potential for CO2-based chemical manufacturing. This aligns with sustainable development goals .
Biological Production of 3-HP
Understanding the pdu operon’s role in microbial growth on 1,2-propanediol (found in Salmonella and Lactobacillus species) sheds light on 3-HP production pathways .
Safety and Hazards
特性
IUPAC Name |
[3-(hydroxymethyl)-2-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXKXCULNOGPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CO)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221375 | |
| Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701221375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-2-methylphenylboronic acid | |
CAS RN |
2121514-26-7 | |
| Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701221375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B3251791.png)











